3-Cyclopentyl-1-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]propan-1-one is a complex organic compound with the molecular formula and a molecular weight of approximately 358.47 g/mol. This compound is categorized under piperazine derivatives, which are known for their diverse biological activities, including anti-anxiety and antidepressant effects. The compound's structure features a cyclopentyl group, a piperazine moiety, and an acetylated phenoxy group, suggesting potential pharmacological applications.
The compound is listed under various chemical databases, including CAS number 522650-51-7, which provides a unique identifier for chemical substances. It falls within the category of piperazine derivatives, which are widely studied in medicinal chemistry due to their varied therapeutic properties. The classification of this compound can be outlined as follows:
The synthesis of 3-Cyclopentyl-1-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. While specific synthetic routes may vary, the general approach includes:
These steps may involve various solvents and catalysts to enhance yields and selectivity.
The molecular structure of 3-Cyclopentyl-1-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]propan-1-one can be represented as follows:
The structure features:
The InChI key for this compound is InChI=1S/C21H30N2O3/c1-16(2)20-21(24)22(17-10-18(20)23)19(25)15-14-26-12-8-6-7-9-11-12/h6-11,20H,14-15H2,1-5H3, which encodes its structural information in a standardized format.
3-Cyclopentyl-1-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]propan-1-one can participate in various chemical reactions typical of piperazine derivatives:
These reactions are critical for modifying the compound's structure to enhance its biological activity or solubility.
The mechanism of action for compounds like 3-Cyclopentyl-1-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]propan-1-one typically involves interaction with neurotransmitter systems in the brain:
Data from pharmacological studies would provide insights into specific receptor affinities and efficacy.
The physical properties of 3-Cyclopentyl-1-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]propan-1-one include:
Chemical properties encompass stability under various conditions, reactivity with acids/bases, and potential degradation pathways. The compound should be stable under standard laboratory conditions but may undergo hydrolysis or oxidation if not stored properly.
3-Cyclopentyl-1-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]propan-1-one has potential applications in:
This compound represents an area of interest for researchers aiming to develop novel therapeutic agents targeting mental health disorders.
CAS No.: 354-92-7
CAS No.: 3616-06-6
CAS No.: 35523-89-8
CAS No.:
CAS No.: 19449-30-0
CAS No.: 42201-43-4